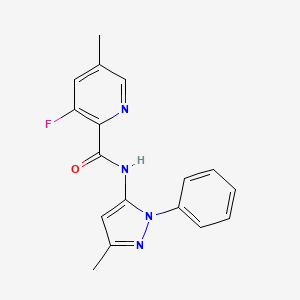

3-fluoro-5-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide

Descripción

This compound is a pyridine-2-carboxamide derivative featuring a fluoro substituent at position 3 and a methyl group at position 5 on the pyridine ring. The amide nitrogen is linked to a 3-methyl-1-phenyl-1H-pyrazol-5-yl group. While direct synthetic or crystallographic data for this compound are absent in the provided evidence, its structural analogs and related research findings (e.g., biological activity, molecular interactions) can be inferred from similar compounds discussed below .

Propiedades

IUPAC Name |

3-fluoro-5-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-8-14(18)16(19-10-11)17(23)20-15-9-12(2)21-22(15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBGQUFXUGJVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 3-fluoropyridine-2-carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine under coupling conditions. The reaction is often carried out in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the pyridine ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the pyridine ring.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

This compound has shown potential in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of advanced materials and as an intermediate in chemical synthesis.

Mecanismo De Acción

The mechanism by which 3-fluoro-5-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

BF22041: 3-Fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

- Molecular Formula : C₁₁H₁₀FN₃OS

- Molecular Weight : 251.28 g/mol

- Key Features : Replaces the phenylpyrazole group with a 5-methylthiazole ring.

- No direct biological data are reported in the evidence .

J9C: 6-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide

- Molecular Formula : C₂₁H₁₉N₇O

- Molecular Weight : 385.42 g/mol

- Key Features: Adds a pyrimidin-5-ylamino substituent at position 3 on the pyridine ring.

- Biological Activity : Demonstrated high potency as a phosphodiesterase 10 (PDE10) inhibitor with an IC₅₀ of 0.007593 µM. The pyrimidinyl group likely enhances hydrogen-bonding interactions with the enzyme active site .

PDE10 Inhibitor Complex ()

- Structure: Similar to J9C but includes a trifluoromethyl group and a cyano-triazolylpyridine substituent.

- Activity : The trifluoromethyl group improves metabolic stability and lipophilicity, critical for central nervous system (CNS) penetration.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Electron-Withdrawing Groups (e.g., F, CF₃): Enhance metabolic stability and influence binding affinity via electronic effects . Aromatic Heterocycles (e.g., pyrimidine, thiazole): Modulate solubility and target engagement. For example, J9C’s pyrimidinylamino group contributes to PDE10 inhibition through π-π stacking and hydrogen bonding .

- Further studies would require synthesis and assay validation.

Actividad Biológica

3-fluoro-5-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-fluoro-5-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide. For instance, derivatives of pyrazole and pyridine have demonstrated significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

Research indicates that compounds targeting specific enzymes in parasites show promise in treating diseases like malaria. The optimization of related compounds has led to enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of certain functional groups has been shown to improve both metabolic stability and aqueous solubility, crucial for in vivo efficacy .

The biological activity of 3-fluoro-5-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide may involve:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways of pathogens.

- Receptor Modulation : Interaction with specific receptors can alter cellular responses, impacting pathogen survival.

- Membrane Disruption : Some derivatives exhibit the ability to disrupt microbial membranes, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity, with minimal cytotoxicity towards human cells .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-fluoro derivative | 8 | Antibacterial |

| Control (standard drug) | 4 | Antibacterial |

Study 2: Antiparasitic Activity

Another study focused on the antiparasitic effects of related compounds against P. falciparum. The results showed that specific substitutions on the pyrazole ring improved potency, with some derivatives achieving EC50 values below 0.05 µM .

| Compound | EC50 (µM) | Activity Type |

|---|---|---|

| Optimized derivative | 0.025 | Antimalarial |

| Parent compound | 0.577 | Antimalarial |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.